- Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to BenzofuransOrganic Letters, 2018, 20(11), 3310-3313,
Cas no 93701-32-7 (2,6-Dibromobenzyl Bromide)

2,6-Dibromobenzyl Bromide structure
Produktname:2,6-Dibromobenzyl Bromide
2,6-Dibromobenzyl Bromide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,3-Dibromo-2-(bromomethyl)benzene
- 2,6-dibromobenzyl bromide
- 1,3-Dibromo-2-(bromomethyl)benzene (ACI)
- AB89807
- DB-363083
- SCHEMBL173876
- DTXSID70538840
- 1,3-dibromo-2-bromomethylbenzene
- QFXJJFWSOLXOSE-UHFFFAOYSA-N
- EN300-1266476
- MFCD13185505
- DTXCID30489627
- AS-44060
- 93701-32-7
- AKOS015966672
- 1,3-Dibromo-2-bromomethyl-benzene
- 2,6-Dibromobenzyl Bromide
-
- MDL: MFCD13185505
- Inchi: 1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
- InChI-Schlüssel: QFXJJFWSOLXOSE-UHFFFAOYSA-N
- Lächelt: BrC1C(CBr)=C(Br)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 327.79209g/mol
- Monoisotopenmasse: 325.79414g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 95
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topologische Polaroberfläche: 0Ų
Experimentelle Eigenschaften
- Dichte: 2.173
- Siedepunkt: 306.3°C at 760 mmHg
- Flammpunkt: 136.5°C
- Brechungsindex: 1.636
2,6-Dibromobenzyl Bromide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | D937010-1000mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 1g |
$563.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D251023-20g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 20g |
$395 | 2024-08-03 | |
Advanced ChemBlocks | O32629-1G |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 1G |
$550 | 2023-09-15 | |
Enamine | EN300-1266476-250mg |
1,3-dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95.0% | 250mg |
$234.0 | 2023-10-02 | |
Aaron | AR006FC3-1g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 97% | 1g |
$23.00 | 2025-01-23 | |
Aaron | AR006FC3-10g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 97% | 10g |
$233.00 | 2023-12-13 | |
abcr | AB575156-250mg |
1,3-Dibromo-2-(bromomethyl)benzene; . |
93701-32-7 | 250mg |
€330.70 | 2024-04-15 | ||
1PlusChem | 1P006F3R-25g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 25g |
$837.00 | 2025-02-21 | |
Enamine | EN300-1266476-0.05g |
1,3-dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 0.05g |
$110.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1767207-25g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 98% | 25g |
¥9103.00 | 2024-04-24 |
2,6-Dibromobenzyl Bromide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, reflux
Referenz
- 6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial -alanine:-alanine ligasePLoS One, 2012, 7(8),,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt
Referenz
- Benzodiazepinone compounds as ATPase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; overnight, rt
Referenz
- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt
Referenz
- Heterocyclic compounds and compositions for treating CNS disorders and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, reflux
Referenz
- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike PropertiesACS Medicinal Chemistry Letters, 2017, 8(6), 608-613,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux
Referenz
- Preparation of pyridazinones as Btk kinase inhibitors for treating immune disorders, cancer, inflammation, and other diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Dichloromethane , Water ; rt → reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux
Referenz
- Method for preparing 2,6-dibromobenzyl bromide from 2,6-dibromotoluene, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, rt → 80 °C
Referenz
- Preparation of fused aza-heterocyclic compounds as RIPK1 inhibitor for inhibiting programmed cell necrosis, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, 80 °C
Referenz
- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 80 °C; 14 h, reflux
Referenz
- Preparation of pyridinones and pyrazinones as Btk kinase inhibitors for treating inflammation, immunological disorders, cancer, and other diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; reflux
Referenz
- An efficient one-pot synthesis of novel 4-aryl-1-methyloxindolesTetrahedron Letters, 2006, 47(26), 4361-4364,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 80 °C
Referenz
- tBuOK-Promoted Cyclization of Imines with Aryl HalidesOrganic Letters, 2020, 22(11), 4553-4556,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux
Referenz
- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ; rt → 85 °C; 3 h, reflux
Referenz
- Diamine monomers for intrinsic high-dielectric low-loss polyimides, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride
Referenz
- Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2222-2226,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt
Referenz
- Preparation of benzodiazepinone compounds useful in the treatment of skin conditions, United States, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 16 h, 80 °C
Referenz
- Heteroaryl-substituted pyrazinobenzoxazines and related compounds as KRas G12C inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, rt → reflux
Referenz
- Indazoles and azaindazoles as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
2,6-Dibromobenzyl Bromide Raw materials
2,6-Dibromobenzyl Bromide Preparation Products
2,6-Dibromobenzyl Bromide Verwandte Literatur
-
Zhengong Meng,Guijun Li,Hon-Fai Wong,Sheung-Mei Ng,Sze-Chun Yiu,Cheuk-Lam Ho,Chi-Wah Leung,Ian Manners,Wai-Yeung Wong Nanoscale 2017 9 731
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93701-32-7)2,6-Dibromobenzyl Bromide

Reinheit:99%/99%
Menge:10g/25g
Preis ($):234.0/469.0